molecular formula C8H9NO5S B8776255 4-Nitrobenzeneethanesulfonic Acid

4-Nitrobenzeneethanesulfonic Acid

Cat. No.: B8776255
M. Wt: 231.23 g/mol
InChI Key: ZXUUIASPKLVBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)ethanesulfonic acid is an organic compound with the chemical formula C8H9NO5S. It is a derivative of ethanesulfonic acid, where the ethane chain is substituted with a 4-nitrophenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)ethanesulfonic acid typically involves the nitration of phenylethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the para position of the phenyl ring. The general reaction scheme is as follows:

    Nitration Reaction: Phenylethanesulfonic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a low temperature to form 2-(4-nitrophenyl)ethanesulfonic acid.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-nitrophenyl)ethanesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)ethanesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Alcohols or amines in the presence of acid catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)ethanesulfonic acid.

    Substitution: Sulfonate esters or amides.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)ethanesulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)ethanesulfonic acid depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In substitution reactions, the sulfonic acid group acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

2-(4-nitrophenyl)ethanesulfonic acid can be compared with other similar compounds, such as:

    2-(N-morpholino)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.

    4-nitrophenylsulfonic acid: Another nitrophenyl derivative with different chemical properties and applications.

    2-(4-aminophenyl)ethanesulfonic acid: The reduced form of 2-(4-nitrophenyl)ethanesulfonic acid, used in different chemical reactions.

The uniqueness of 2-(4-nitrophenyl)ethanesulfonic acid lies in its specific structural features, which confer distinct reactivity and applications compared to other related compounds.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(4-nitrophenyl)ethanesulfonic acid

InChI

InChI=1S/C8H9NO5S/c10-9(11)8-3-1-7(2-4-8)5-6-15(12,13)14/h1-4H,5-6H2,(H,12,13,14)

InChI Key

ZXUUIASPKLVBEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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